molecular formula C18H22N2OS B5148727 N-cyclohexyl-2-(2-quinolinylthio)propanamide

N-cyclohexyl-2-(2-quinolinylthio)propanamide

Numéro de catalogue: B5148727
Poids moléculaire: 314.4 g/mol
Clé InChI: YWMRABWHHLBLCW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-2-(2-quinolinylthio)propanamide, also known as CQPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CQPA belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mécanisme D'action

N-cyclohexyl-2-(2-quinolinylthio)propanamide acts as a PAM of mGluR5, which is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity and neurotransmission. By binding to a site on mGluR5 that is distinct from the glutamate binding site, this compound enhances the activity of the receptor in response to glutamate stimulation. This leads to an increase in intracellular signaling pathways that are involved in synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects
This compound has been shown to increase the amplitude and duration of excitatory postsynaptic currents (EPSCs) in the hippocampus, which is a brain region involved in learning and memory. It also enhances long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory. This compound has been shown to reduce anxiety and depression-like behaviors in preclinical models, which is thought to be due to its ability to modulate the activity of the amygdala and prefrontal cortex.

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclohexyl-2-(2-quinolinylthio)propanamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, as well as its ability to penetrate the blood-brain barrier. However, this compound has a relatively short half-life and is rapidly metabolized in vivo, which can make it difficult to maintain a consistent level of drug exposure. Additionally, the use of this compound in animal models can be limited by its potential off-target effects and the need for appropriate controls to account for potential non-specific effects.

Orientations Futures

There are several future directions for the study of N-cyclohexyl-2-(2-quinolinylthio)propanamide, including the development of more potent and selective compounds that target mGluR5, as well as the investigation of its potential therapeutic applications in other neurological and psychiatric disorders. The use of this compound in combination with other drugs or behavioral interventions may also be explored as a potential treatment strategy. Finally, further research is needed to better understand the mechanisms underlying the effects of this compound on synaptic plasticity and neuronal function.

Méthodes De Synthèse

N-cyclohexyl-2-(2-quinolinylthio)propanamide can be synthesized through a multi-step process that involves the reaction of 2-amino-3-chloropyridine with cyclohexyl isocyanate to form the intermediate N-cyclohexyl-2-(2-pyridyl)propanamide. This intermediate is then reacted with 2-chloroquinoline-3-thiol to yield this compound. The synthesis of this compound has been optimized to increase the yield and purity of the final product.

Applications De Recherche Scientifique

N-cyclohexyl-2-(2-quinolinylthio)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in preclinical models. This compound has also been investigated for its potential use in the treatment of schizophrenia, Alzheimer's disease, and Parkinson's disease.

Propriétés

IUPAC Name

N-cyclohexyl-2-quinolin-2-ylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-13(18(21)19-15-8-3-2-4-9-15)22-17-12-11-14-7-5-6-10-16(14)20-17/h5-7,10-13,15H,2-4,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMRABWHHLBLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.